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Compound of Interest

3-(4-Chlorophenyl)-4'-
Compound Name:

methoxypropiophenone
CAS No.: 111302-55-7
Cat. No.: B038690

Get Quote

Executive Summary & Structural Identity

3-(4-Chlorophenyl)-4'-methoxypropiophenone is a diarylpropanoid intermediate belonging
to the dihydrochalcone class. It serves as a critical scaffold in the synthesis of SGLT2 inhibitors
(gliflozins) and anti-inflammatory agents. Unlike its unsaturated precursor (chalcone), this
molecule possesses a flexible ethylene bridge, significantly altering its solid-state packing and
solubility profile.
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Attribute Specification
3-(4-chlorophenyl)-1-(4-methoxyphenyl)propan-

IUPAC Name ( phenyl)-1-( yphenyl)prop
1-one

CAS Registry 111302-55-7

Molecular Formula C16H15CIO2

Molecular Weight 274.74 g/mol
COC1=CC=C(C=C1)C(=0)CCC2=CC=C(C=C2)

SMILES
Cl

Structural Class Dihydrochalcone (Saturated Ketone)

Physical Characteristics & Melting Point Analysis
Melting Point (Thermodynamic Profile)

Establishing the melting point (MP) of this compound requires distinguishing it from its
unsaturated precursor, 4-chloro-4'-methoxychalcone.

o Experimental State: White Crystalline Solid.

o Melting Range (Observed):82°C — 85°C (Reported range for purified dihydrochalcone
phase).

 Critical Impurity Marker: The presence of the unsaturated chalcone precursor (CAS 6552-68-
7) significantly shifts the melting point upward. The pure chalcone melts at 130-131°C.

o Note: An MP observation >100°C indicates incomplete hydrogenation or contamination.

Solubility Profile

The molecule exhibits high lipophilicity (Predicted LogP ~4.1), dictating specific solvent choices
for recrystallization and chromatography.
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Solvent Solubility Rating Application

Dichloromethane (DCM) High Primary extraction solvent.
i Ideal for silica gel

Ethyl Acetate Moderate-High

chromatography elution.

Preferred for recrystallization

Ethanol/Methanol Moderate (Hot) )
(yields needles).
o Used as an antisolvent in
Water Negligible L
precipitation workflows.
Used to induce crystallization
Hexane/Heptane Low

from EtOAcC.

Analytical Fingerprinting (Identification)

To validate the identity of 3-(4-Chlorophenyl)-4'-methoxypropiophenone, the following NMR
signals are definitive. These values distinguish the saturated ethylene bridge (-CH2-CH2-) from
the alkene (-CH=CH-) of the chalcone.

1H NMR (400 MHz, CDCls) Diagnostic Signals:

o Aromatic Ring A (Methoxy-bearing): & 7.95-7.91 (m, 2H, ortho to C=0), 6.94-6.91 (m, 2H,
meta to C=0).

e Aromatic Ring B (Chloro-bearing): & 7.26—7.24 (m, 2H), 7.18 (d, J = 8.3 Hz, 2H).[2]
o Methoxy Group: & 3.87 (s, 3H).[2]
o Ethylene Bridge (Critical for Purity):

o Triplet at 6 3.23 (J = 7.6 Hz, 2H, a-methylene adjacent to Carbonyl).

o Triplet at 6 3.03 (J = 7.6 Hz, 2H, B-methylene adjacent to Chlorophenyl).[2]

o Absence of doublets between & 7.4—7.8 (alkene region) confirms full hydrogenation.
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Synthetic Context & Quality Control Workflow

The synthesis typically involves the selective reduction of the corresponding chalcone or a
Friedel-Crafts acylation. The hydrogenation route is preferred for cleanliness but carries the risk
of over-reduction (to the alcohol).

Synthesis & QC Logic Flow

The following diagram illustrates the production pathway and the critical decision nodes for
Quality Control based on physical properties.

Precursor: 4-Chloro-4'-methoxychalcone
(MP: 130-131°C)

Catalytic Hydrogenation
(H2, Pd/C, EtOAC)

Crude Dihydrochalcone

Recrystallization
(EtOH or EtOAc/Hexane)

QC: Melting Point Analysis

Incomplete Rxn et/Over-reduced Target Range

MP > 100°C MP < 70°C MP 82-85°C
(Fail: Chalcone Contamination) (Fail: Solvent/Alcohol Impurity) (Pass: Pure Target)
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Figure 1: Synthetic workflow and melting-point based quality control logic for CAS 111302-55-
7.

Experimental Protocol: Melting Point Determination

For precise characterization, Differential Scanning Calorimetry (DSC) is recommended over
capillary methods due to the potential for polymorphism in diarylpropanoids.

Capillary Method (Routine QC)

o Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) at 40°C for 4 hours
to remove lattice solvent.

e Loading: Pack 2-3 mm of solid into a glass capillary; ensure tight packing by tapping.

e Ramp: Heat rapidly to 70°C, then reduce ramp rate to 1°C/min.

o Observation: Record the onset of the liquid meniscus (T_onset) and the clear point (T_clear).
o Target: T_clear should not exceed 85°C.[3]

Differential Scanning Calorimetry (DSC)

e Pan: Aluminum, crimped (non-hermetic).

o Atmosphere: Nitrogen purge (50 mL/min).

e Protocol: Heat from 25°C to 150°C at 10°C/min.

o Expected Endotherm: Sharp peak with onset ~82°C. A secondary small peak at ~130°C
indicates residual chalcone (<1% detection limit).

References

» Royal Society of Chemistry (RSC). Supporting Information: lodine-Catalyzed a,[3-
Dehydrogenation of Ketones. (Contains specific NMR characterization for CAS 111302-55-7

as compound 20w).
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» National Institutes of Health (NIH) - PubChem. 3-(4-Chlorophenyl)-4'-
methoxypropiophenone (CAS 111302-55-7).

e ChemicalBook. 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone
Precursor Data). (Used for differential melting point analysis).

» MDPI. Synthesis of Halogenated Chalcones and Physical Characterization. (Context for
recrystallization solvents of similar diaryl analogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: Physicochemical Profiling of 3-
(4-Chlorophenyl)-4'-methoxypropiophenone]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b038690/docs#technical-monograph-
physicochemical-profiling-of-3-4-chlorophenyl-4-methoxypropiophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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